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Compound of Interest

5-Chloro-2-cyanophenylboronic
Compound Name: d
aci

Cat. No.: B1451294

An In-depth Technical Guide to 5-Chloro-2-cyanophenylboronic acid: Properties, Reactivity,
and Applications

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools,
serving as pivotal building blocks in the construction of complex molecular architectures.
Among these, 5-Chloro-2-cyanophenylboronic acid (CAS No. 1072946-52-1) has emerged
as a valuable reagent, particularly in the fields of medicinal chemistry and materials science.[1]
[2] Its unique substitution pattern—featuring both a chloro and a cyano group—imparts specific
electronic properties that render it a highly effective partner in palladium-catalyzed cross-
coupling reactions.[1][3] This guide provides a comprehensive overview of the chemical
properties, core reactivity, and practical applications of 5-Chloro-2-cyanophenylboronic acid,
designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

5-Chloro-2-cyanophenylboronic acid is a substituted aromatic boronic acid. The presence of
an electron-withdrawing chlorine atom at the 5-position and a strongly electron-withdrawing
cyano group at the 2-position significantly influences the electronic character of the phenyl ring
and the reactivity of the boronic acid moiety.[1]
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Property Value Source(s)
CAS Number 1072946-52-1 [4]
Molecular Formula C7HsBCINO2 [4]
Molecular Weight 181.38 g/mol [4]
IUPAC Name (5-chloro-2- [4]

cyanophenyl)boronic acid

Solid (typically white to off-
Appearance . [5]
white powder)

Purity Typically =295% or 298% [5]

Data not widely available;
Solubility generally soluble in organic [41[6]
solvents like DMSO, DMF.

Synthesis and Spectroscopic Characterization
General Synthesis Pathway

While specific manufacturing protocols are proprietary, compounds like 5-Chloro-2-
cyanophenylboronic acid are typically synthesized from the corresponding aryl halide. A
common and effective laboratory-scale approach involves the lithiation of an aryl bromide
followed by quenching with a borate ester.[4]

Protocol: Synthesis via Lithiation-Borylation
» Starting Material: Begin with 2-bromo-4-chlorobenzonitrile.

e Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., Argon or Nitrogen), dissolve the starting material in a dry, aprotic solvent such as
tetrahydrofuran (THF).

« Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone
bath. Slowly add a stoichiometric equivalent of an organolithium reagent, such as n-
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butyllithium (n-BuLi), dropwise via syringe. The reaction is monitored for completion (e.g., by
TLC).

Borylation: Once lithiation is complete, slowly add a trialkyl borate, such as trimethyl borate
or triisopropyl borate, to the reaction mixture, maintaining the low temperature.

Quenching and Workup: After stirring for a sufficient period, the reaction is quenched by the
addition of an agueous acid (e.g., HCI). This hydrolyzes the borate ester to the desired
boronic acid.

Purification: The product is then extracted into an organic solvent, dried, and purified,
typically by recrystallization or column chromatography, to yield 5-Chloro-2-
cyanophenylboronic acid.
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Diagram 1: General synthesis workflow for 5-Chloro-2-cyanophenylboronic acid.
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Spectroscopic Analysis

The structural confirmation of 5-Chloro-2-cyanophenylboronic acid relies on standard
spectroscopic technigues. While a publicly available, detailed spectrum is not provided in the
search results, an entry for a tH NMR spectrum exists, confirming its use for characterization.

[7]

'H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region
(typically & 7.0-8.5 ppm). Due to the substitution pattern, these signals will appear as a

doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of
ortho and meta relationships. The two protons of the -B(OH)2 group will typically appear as a
broad singlet, which is exchangeable with D20.

e 13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The
signal for the carbon bearing the cyano group (C=N) will be in the characteristic nitrile region
(approx. 6 115-125 ppm). The carbon atom attached to the boron will also have a
characteristic chemical shift. The remaining four aromatic carbons will appear in the typical
aromatic region (6 120-140 ppm).

o 1B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds. For
a tricoordinate boronic acid like this, a single broad resonance is expected in the range of
25-35 ppm.

» IR Spectroscopy: The infrared spectrum would prominently feature a sharp, strong
absorption band around 2220-2240 cm~? corresponding to the C=N stretching vibration. A
broad absorption in the region of 3200-3500 cm~1 for the O-H stretching of the boronic acid
group would also be expected.

Core Reactivity: The Suzuki-Miyaura Cross-
Coupling

The primary utility of 5-Chloro-2-cyanophenylboronic acid is as a substrate in the Suzuki-
Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most
powerful methods for forming C(sp?)-C(sp?) bonds.[9]

Mechanistic Considerations
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The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key
steps. The electron-deficient nature of 5-Chloro-2-cyanophenylboronic acid plays a crucial
role in this process.

o Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide
(Art-X) to a Pd(0) complex, forming a Pd(Il) species. The rate of this step is generally faster
for more reactive halides (I > Br > ClI).[10]

o Transmetalation: The boronic acid must first be activated by a base (e.g., K2COs, Cs2C0s) to
form a more nucleophilic boronate species [Ar2-B(OH)s]~. This boronate then transfers its
aryl group (Ar?) to the Pd(Il) complex, displacing the halide. For electron-deficient boronic
acids, this transmetalation step can be the rate-limiting step of the entire cycle.

e Reductive Elimination: The resulting diorganopalladium(ll) complex, [LnPd(I1)(Art)(Ar?)],
undergoes reductive elimination to form the new C-C bond in the biaryl product (Ar*-Ar2) and
regenerate the active Pd(0) catalyst.

The electron-withdrawing cyano and chloro groups on the boronic acid's phenyl ring decrease
its nucleophilicity, which can slow the transmetalation step. Consequently, reaction conditions,
including the choice of palladium catalyst, ligand, base, and solvent, must be carefully
optimized to achieve high yields.
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Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Representative Suzuki-
Miyaura Coupling

This protocol provides a general methodology for the coupling of 5-Chloro-2-
cyanophenylboronic acid with a generic aryl bromide. Optimization may be required for
specific substrates.

Objective: To synthesize a substituted biaryl via Suzuki-Miyaura coupling.

Materials:

e 5-Chloro-2-cyanophenylboronic acid (1.2 equivalents)

e Aryl bromide (1.0 equivalent)

o Palladium(ll) acetate [Pd(OAc)2] (e.g., 2 mol%)

» A suitable phosphine ligand, e.g., Tricyclohexylphosphine (PCys) or SPhos (4 mol%)
o Base: Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2-3 equivalents)
o Solvent: A mixture such as Dioxane/Water or Toluene/Water

Procedure:

» Vessel Preparation: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), 5-
Chloro-2-cyanophenylboronic acid (1.2 eq.), the base (e.g., K2COs, 2.0 eq.), the
palladium catalyst (e.g., Pd(OAc)z, 0.02 eq.), and the ligand (e.g., PCys, 0.04 eq.).

o Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or
Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

¢ Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

» Heating and Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C)
and stir vigorously for the required reaction time (e.g., 2-24 hours).
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» Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can then be
purified by flash column chromatography on silica gel.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential when working with 5-Chloro-2-
cyanophenylboronic acid.

e Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Avoid formation of dust and aerosols.[6]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines,
so storage in a desiccator or under an inert atmosphere is recommended for long-term
stability.

o Hazards: May cause skin, eye, and respiratory irritation.[6] The toxicological properties have
not been thoroughly investigated.[6]

e First Aid:

[¢]

Inhalation: Move the person into fresh air.[6]

[¢]

Skin Contact: Wash off with soap and plenty of water.[6]

o

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

o

Ingestion: Rinse mouth with water. Do not induce vomiting.[6] In all cases of exposure,
consult a physician.[6]
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» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Applications in Drug Discovery and Materials
Science

5-Chloro-2-cyanophenylboronic acid is primarily used as an intermediate in the synthesis of
more complex molecules.[5]

o Pharmaceutical Intermediates: The compound serves as a critical building block for
introducing the 5-chloro-2-cyanophenyl moiety into potential drug candidates. This specific
structural unit can be crucial for modulating the biological activity, selectivity, and
pharmacokinetic properties of a molecule, for example, in the development of enzyme
inhibitors.[4]

e Materials Science: Substituted biaryls, synthesized using this reagent, are foundational
structures in the development of organic light-emitting diodes (OLEDS), liquid crystals, and
other functional polymers where the electronic properties of the core structure are
paramount.[1]

Conclusion

5-Chloro-2-cyanophenylboronic acid is a specialized yet highly significant reagent in modern
organic synthesis. Its value is defined by the strategic placement of chloro and cyano functional
groups, which provide a unique electronic profile for predictable reactivity in Suzuki-Miyaura
cross-coupling reactions. For researchers in drug discovery and materials science, a thorough
understanding of its properties, handling requirements, and reaction mechanics is key to
leveraging its full potential in the creation of novel and complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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